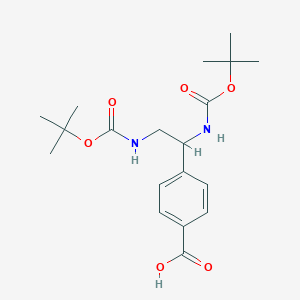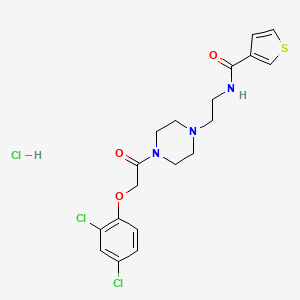![molecular formula C23H21N3O3S B2494757 N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide CAS No. 1031618-93-5](/img/structure/B2494757.png)
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves carbodiimide condensation catalysis for the preparation of thiadiazol-2-yl acetamide derivatives, showcasing the versatility of this method in synthesizing complex molecules such as the one (Yu et al., 2014). Another approach involves the synergism of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides, indicating a broad methodological spectrum for synthesizing such compounds (Ahmad et al., 2012).
Molecular Structure Analysis
Molecular structure elucidation is often carried out through X-ray crystallography, providing insights into the arrangement of atoms within a compound. For instance, studies have confirmed the structure of related acetamide derivatives, highlighting the utility of crystallographic analysis in understanding molecular conformations (Ismailova et al., 2014).
Chemical Reactions and Properties
The reactivity of related molecules can be inferred from their synthesis and interaction studies. For example, the carbodiimide condensation method used in the synthesis of thiadiazol-2-yl acetamide derivatives showcases the chemical reactivity of these compounds under specific conditions (Yu et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for understanding the behavior of chemical compounds. Although specific data on the compound are not provided, related research on N-substituted benzyl/phenyl acetamide derivatives offers insights into their physical characteristics, including crystallinity and molecular packing (Bhatt et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application and handling of the compound. While specific details on “N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide” are not available, studies on similar compounds provide valuable context. For instance, the antioxidant activities of N-substituted benzyl/phenyl acetamide derivatives have been explored, demonstrating the potential for diverse chemical functionalities (Ahmad et al., 2012).
Aplicaciones Científicas De Investigación
Antitumor Activity
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide and its derivatives have been explored for their potential in antitumor activities. For instance, a study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were then screened for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Among these, certain compounds demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Studies
Another area of interest is the antioxidant properties of these compounds. A study focused on the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were evaluated for their antioxidant activities. The study found that most of the synthesized compounds possessed moderate to significant radical scavenging activity, suggesting their potential as templates for the development of new biologically active compounds with antioxidant properties (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Antibacterial and Antifungal Agents
Compounds containing the N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide structure have also been evaluated for their potential as antibacterial and antifungal agents. For example, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antibacterial and antifungal activities against various pathogenic strains, highlighting their potential for development into antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Potential Pesticides
The N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a related compound, have been characterized by X-ray powder diffraction and identified as potential pesticides. This research opens up avenues for the use of these compounds in agricultural applications, providing a new class of chemicals for pest control (Olszewska, Tarasiuk, & Pikus, 2011).
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-12-13-20(17(2)14-16)24-22(27)15-26-25-23(18-8-4-3-5-9-18)19-10-6-7-11-21(19)30(26,28)29/h3-14H,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSFRXVMBAXLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)




![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)


